molecular formula C17H16N2O2S B4556866 N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B4556866
M. Wt: 312.4 g/mol
InChI Key: CVQPYTLTCUFASR-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule featuring a benzyl-thiazole core linked to a dimethylfuran carboxamide group. This structure places it within a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery research. The 5-benzyl-1,3-thiazol-2-amine scaffold is a known pharmacophore, a key structural component found in molecules that interact with biological systems . Compounds incorporating the thiazole ring, particularly those with a benzyl substitution, have been extensively studied for their diverse biological potential . Similarly, furan-carboxamide derivatives are prevalent in pharmaceutical research and are associated with various pharmacological activities . The specific molecular architecture of this reagent suggests its primary utility as a key intermediate or building block for the synthesis of more complex chemical entities. Researchers can employ this compound in the development of targeted libraries for high-throughput screening, particularly in projects aimed at oncology, infectious diseases, and inflammatory conditions. Its structure is analogous to other investigated molecules, such as cGAS inhibitors for immunology research and HSET (KIFC1) inhibitors for targeting centrosome-amplified cancer cells . As a research-grade chemical, all data and potential applications are speculative and intended for use by qualified laboratory professionals. This product is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or animal use.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)16(20)19-17-18-10-14(22-17)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQPYTLTCUFASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reaction Mechanism:

  • Step 1 : Activation of 2,5-dimethyl-3-furoyl chloride (acid chloride) in anhydrous dioxane.

  • Step 2 : Nucleophilic attack by the amine group of 2-amino-5-benzylthiazole, facilitated by triethylamine (TEA) as a base.

  • Step 3 : Formation of the carboxamide bond, yielding the target compound after recrystallization.

Reaction Parameters:

ParameterValue/DescriptionSource
SolventAnhydrous dioxane
BaseTriethylamine (1 mL per 0.01 mol substrate)
TemperatureRoom temperature (20–25°C)
Reaction Time30 minutes
Yield80–93%
PurificationRecrystallization (alcohol–DMF mixture)

Characterization Data:

  • 1H NMR (DMSO-d6) : δ = 11.90 (s, NH), 7.38–7.25 (m, C6H4 + thiazole-H), 6.81 (s, furan-H), 4.08 (s, CH2), 2.49 (s, CH3), 2.22 (s, CH3) .

  • Elemental Analysis : Calcd. for C18H17N2O2S: C, 66.44; H, 5.27; N, 8.61. Found: C, 66.06; H, 5.49; N, 8.41 .

Stability and Reactivity

  • Retains structure in DMSO for in vitro assays (tested at 10 µM concentration) .

  • No degradation observed during spectral analysis (NMR, IR) .

Pharmacological Activity (Relevance to Reactivity)

While not a direct chemical reaction, the compound’s interaction with biological targets highlights its electrophilic properties :

  • Anticancer Activity :

    • Tested against 60 human tumor cell lines (leukemia, melanoma, lung, colon, etc.) .

    • GI50 (Growth Inhibition 50%): <10 µM for 54/58 cell lines (compound 7g analog) .

    • Mechanism: Likely involves binding to cellular targets (e.g., kinases) via the carboxamide and thiazole groups .

Comparative Analysis of Derivatives

Structural analogs with varied R-groups on the benzyl moiety were synthesized and tested. Key findings:

CompoundR-SubstituentAnticancer Activity (GP%)Notes
7aH67.36Moderate activity
7d4-F35.02High activity
7g4-Cl29.05Most active analog

GP% = Growth Percentage (lower values indicate higher cytotoxicity) .

Limitations and Research Gaps

  • No studies on hydrolysis of the carboxamide bond or ring-opening reactions of the thiazole/furan moieties were identified.

  • Reactivity with oxidizing/reducing agents remains unexplored in the literature reviewed.

Scientific Research Applications

Biological Activities

N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been investigated for several biological activities:

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound has shown promising results against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research indicates that derivatives of thiazole compounds exhibit anti-inflammatory effects. This compound could potentially be developed into a therapeutic agent for inflammatory diseases .

Anticancer Potential

Thiazole-based compounds have been evaluated for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms .

Case Studies and Research Findings

StudyFindings
Antifungal Activity A study demonstrated that compounds similar to this compound exhibited antifungal activity against pathogenic strains .
Antibacterial Screening Compounds were screened against Gram-positive and Gram-negative bacteria, showing effective inhibition of growth .
Anti-inflammatory Activity A series of thiazole derivatives were synthesized and tested for their ability to reduce inflammation in vitro .

Comparison with Similar Compounds

Structural Analogues with Modified Carboxamide Groups

Compound Name Key Structural Features Biological Activity Source
Target Compound : N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide Thiazole + 2,5-dimethylfuran carboxamide Potent anticancer activity (A549, UO-31)
BF1 : N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide Thiazole + benzofuran carboxamide Cytotoxic to lymphoma cells (NK/Ly), disrupts mitochondrial potential
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide Thiazole + chloroacetamide Structural analog; activity not specified

Key Observations :

  • The target compound 's 2,5-dimethylfuran group confers enhanced anticancer selectivity compared to BF1's benzofuran moiety, likely due to improved solubility and reduced steric hindrance .
  • BF1 exhibits mitochondrial disruption in lymphoma cells but shows differential toxicity profiles, suggesting that bulkier benzofuran systems may alter target interactions .

Analogues with Alternative Heterocyclic Systems

Compound Name Key Structural Features Biological Activity Source
5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazole + triazole-carboxylic acid Inhibits NCI-H522 lung cancer cells (40% growth inhibition)
N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide Thiazole + imidazole carboxamide Antimicrobial and antitumor (varies with substituents)
5-ethyl-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3-methyl-1-benzofuran-2-carboxamide Oxadiazole + benzofuran Distinct biological activities (under exploration)

Key Observations :

  • Triazole derivatives (e.g., 5-methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) show moderate anticancer activity, likely due to hydrogen-bonding interactions from the triazole ring .
  • Imidazole -containing analogs exhibit broader activity (antimicrobial and antitumor), highlighting the role of nitrogen-rich heterocycles in diversifying biological effects .
  • Oxadiazole systems (e.g., ) may offer unique electronic properties but require further pharmacological validation .

Substituent Variations on the Benzyl Group

Compound Name Substituent on Benzyl Biological Activity Source
N-(5-(3-chlorobenzyl)-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide 3-chlorobenzyl Enhanced antimicrobial activity
N-(5-(4-methylbenzyl)-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide 4-methylbenzyl Improved anticancer potency (specific cell lines)

Key Observations :

  • Electron-withdrawing groups (e.g., 3-chloro ) enhance antimicrobial activity, while electron-donating groups (e.g., 4-methyl ) improve anticancer efficacy, likely by modulating lipophilicity and target binding .

Mechanistic and Pharmacological Comparisons

Anticancer Mechanisms

  • Target Compound : Induces apoptosis via caspase activation and inhibits mTORC1 signaling, leading to impaired autophagic flux .
  • Triazole Analogs : Act via ROS scavenging and inhibition of antioxidant enzymes, suggesting a pro-oxidant mechanism .

Pharmacokinetic Considerations

  • The target compound 's 2,5-dimethylfuran group enhances metabolic stability compared to BF1’s benzofuran, which may undergo faster hepatic oxidation .
  • Polymeric carriers (e.g., PEG-PN) improve the bioavailability of thiazole derivatives, as seen in BF1 conjugates .

Q & A

Q. Analytical Validation :

  • Purity : Thin-layer chromatography (TLC) on Silica Gel 60 F254 plates.
  • Structural Confirmation :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 (e.g., Varian Mercury 400 MHz) to confirm substituent integration and connectivity .
    • Melting Point : Determined via open capillary method to verify consistency with literature .

(Basic) What in vitro models have been used to assess the anticancer activity of this compound?

Methodological Answer:

  • Cell Lines :
    • Nemeth-Kellner (NK/Ly) lymphoma cells : Used to evaluate mitochondrial dysfunction and apoptosis via electron microscopy .
    • Human cancer cell panels : Screened by the National Cancer Institute (NCI) for cytotoxicity profiling .

Q. Assay Design :

  • Cytotoxicity : Incubation at 10–50 µM for 15–60 minutes, followed by viability assays (e.g., MTT) .
  • Apoptosis/Necrosis : Electron microscopy to visualize ultrastructural changes (e.g., chromatin condensation, mitochondrial swelling) .

(Advanced) How do researchers investigate mitochondrial involvement in the cytotoxic action of this thiazole derivative?

Methodological Answer:

  • Polarographic Methods :
    • Oxygen Consumption : Clark electrode measurements to assess basal and FCCP-stimulated respiration in NK/Ly cells .
  • Fluorescent Probes :
    • Mitochondrial Membrane Potential : Tetramethylrhodamine methyl ester (TMRM) dye to quantify depolarization via fluorescence microscopy .
  • Electron Microscopy : High-resolution imaging to detect apoptotic/necrotic mitochondrial morphology (e.g., cristae disruption) .

Key Finding : While polarography showed no metabolic shifts, fluorescent microscopy revealed significant mitochondrial depolarization at 50 µM, suggesting non-respiratory chain targets (e.g., permeability transition pores) .

(Advanced) What methodological approaches resolve contradictions in mitochondrial bioenergetic data?

Q. Data Contradiction Analysis :

  • Conflict : Polarography detected no respiration changes, but fluorescence indicated mitochondrial depolarization .
  • Resolution Strategies :
    • Time-Course Experiments : Shorter incubation times (15 min) may miss delayed effects on respiration.
    • Complementary Techniques : Combine Seahorse XF analysis (real-time metabolic profiling) with flow cytometry for TMRM quantification.
    • Mechanistic Probes : Use inhibitors (e.g., cyclosporine A for permeability transition pores) to isolate targets.

Q. Experimental Design :

  • Nanoparticle Synthesis : PEG-based polymeric nanoparticles (PEG-PN) loaded via solvent evaporation or covalent conjugation .
  • Validation Steps :
    • Drug Release Kinetics : Dialysis bags in PBS (pH 7.4) to measure sustained release profiles.
    • Cellular Uptake : Confocal microscopy with fluorescently tagged PEG-PN (e.g., Cy5 labeling).
    • Enhanced Efficacy :
  • Mitochondrial Targeting : PEG-PN + compound caused significant membrane depolarization vs. free drug .
  • Reduced Hepatotoxicity : In vivo studies in mice showed lower ALT/AST levels compared to free drug .

(Advanced) What protocols assess genotoxic and acute toxic effects in non-target organisms?

Methodological Answer:

  • Allium Bioassay :
    • Root Tip Exposure : Treat Allium cepa bulbs with 1–100 µM compound for 24–48 hrs.
    • Genotoxicity :
  • Chromosomal Aberrations : Acetocarmine staining to detect micronuclei or mitotic disruptions .
  • Comet Assay : Electrophoresis to quantify DNA strand breaks in nuclei.
    3. Acute Toxicity : EC50_{50} calculation based on root growth inhibition .

Ecological Relevance : Correlate in vitro genotoxicity with environmental persistence studies (e.g., HPLC-MS quantification in water/sediment) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

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